4-Bromopiperidine-1-sulfonyl chloride
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Overview
Description
4-Bromopiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C5H9BrClNO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is notable for its applications in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopiperidine-1-sulfonyl chloride typically involves the sulfonylation of 4-bromopiperidine. This process is carried out by reacting 4-bromopiperidine with chlorosulfonic acid or sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The bromine atom can be reduced to form piperidine derivatives.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Sulfonamides: Formed from nucleophilic substitution reactions.
Piperidine derivatives: Resulting from reduction reactions.
Sulfonic acids: Produced through oxidation reactions.
Scientific Research Applications
4-Bromopiperidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromopiperidine-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
4-Chloropiperidine-1-sulfonyl chloride: Similar in structure but with a chlorine atom instead of bromine.
4-Fluoropiperidine-1-sulfonyl chloride: Contains a fluorine atom, offering different reactivity and properties.
4-Iodopiperidine-1-sulfonyl chloride: Features an iodine atom, which can influence its chemical behavior.
Uniqueness: 4-Bromopiperidine-1-sulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. This uniqueness makes it valuable in specific synthetic applications where the bromine atom’s reactivity is advantageous .
Properties
IUPAC Name |
4-bromopiperidine-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrClNO2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULVZZOZNQMOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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